5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine is a chemical compound characterized by its unique structure, which includes a bromine atom, a methyl group, and a tetrazole moiety. This compound is classified under the category of pyridine derivatives due to the presence of a pyridine ring in its molecular structure. The compound is recognized for its potential applications in medicinal chemistry and drug development.
The compound can be synthesized through various methods, as detailed in scientific literature. Its molecular formula is C8H9BrN6, with a molecular weight of 269.1 g/mol. The compound's CAS number is 1428960-81-9, and it has been referenced in several studies focusing on its synthesis and applications in pharmaceuticals .
5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine is classified as an organic compound within the broader category of nitrogen-containing heterocycles. Its classification is significant due to the biological activities often associated with such compounds.
The synthesis of 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine can be achieved through several methods involving condensation reactions and the introduction of functional groups.
The molecular structure of 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine features:
The compound's structural data can be represented in various formats including:
5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine participates in several chemical reactions typical of heterocyclic compounds:
These reactions are often facilitated by specific reagents or catalysts that enhance reactivity while minimizing side products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize reaction products .
The mechanism of action for 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine primarily involves its interaction with biological targets at the molecular level:
Experimental studies have shown that similar compounds can modulate biological pathways through competitive inhibition or allosteric regulation.
The chemical properties include:
Data from spectral analyses (e.g., infrared spectroscopy) indicate characteristic absorption bands related to functional groups present in the molecule .
5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine has potential applications in:
The ongoing research into this compound underscores its significance in medicinal chemistry and its potential role in therapeutic applications.
The tetrazole ring system (1H-1,2,3,4-tetrazole) represents a versatile bioisostere for carboxylic acid groups due to similar pKa values (approximately 4.5-4.9) and planar geometry. Unlike carboxylic acids, tetrazoles offer superior metabolic stability and enhanced membrane permeability due to their increased lipophilicity when appropriately substituted. The 1-methyl-1H-tetrazol-5-yl moiety specifically enhances metabolic stability by protecting the ring from glucuronidation, a common metabolic pathway for unsubstituted tetrazoles. This substitution pattern is present in several clinically significant agents, including the oxazolidinone antibiotic tedizolid which contains a 2-methyl-2H-tetrazol-5-yl group [4] [8]. The tetrazole's nitrogen-rich structure enables multiple hydrogen bonding interactions with biological targets, facilitating strong binding to enzymes and receptors through both donor and acceptor interactions [3].
Concurrently, the pyridine ring serves as a fundamental pharmacophore in medicinal chemistry, contributing to approximately 15% of commercially available drugs. The electron-deficient nature of the pyridine ring facilitates π-π stacking interactions with aromatic amino acid residues, while the nitrogen atom acts as a hydrogen bond acceptor. Bromination at the 5-position, as seen in 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine, introduces several advantageous properties:
The N-methyl linkage between the pyridine and tetrazole rings introduces conformational flexibility while maintaining electronic communication between the two ring systems. This specific connectivity pattern avoids the linear conjugation observed in directly connected pyridyl-tetrazole systems, potentially creating unique three-dimensional binding geometries [5] [8] [10].
Table 1: Key Physicochemical Properties of Heterocyclic Components
Heterocycle | Role in Drug Design | Key Physicochemical Properties | Representative Bioactive Compounds |
---|---|---|---|
1-methyl-1H-tetrazol-5-yl | Carboxylic acid bioisostere | pKa ≈ 4.5-4.9; Planar structure; Moderate lipophilicity | Tedizolid (antibiotic), Cefoperazone (cephalosporin antibiotic) |
5-Bromopyridin-2-amine | Hydrogen-bonding scaffold | Basic pKa ≈ 6-7; Bromine provides σ-hole for halogen bonding | Imatinib (anticancer), Crizotinib (anticancer) |
Hybrid Structure | Dual pharmacophore system | Molecular weight 269.1 g/mol; cLogP ≈ 1.72; Predicted pKa ≈ 2.05 | Angiogenesis inhibitors, Kinase inhibitors |
The strategic incorporation of bromine into heterocyclic systems has evolved significantly since the mid-20th century. Initially regarded primarily as a synthetic handle, the bromine atom in compounds like 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine has demonstrated multifaceted roles in enhancing drug-target interactions. Bromine's unique combination of moderate size (van der Waals radius 1.85 Å) and polarizability enables the formation of halogen bonds with biological targets, particularly with carbonyl oxygen atoms and electron-rich π-systems in protein binding sites. This halogen bonding capability can significantly enhance binding affinity and selectivity, contributing up to 1-3 kcal/mol in binding energy [3] [7].
The historical development of brominated heterocycles reveals several key milestones:
The specific combination of bromopyridine and tetrazole moieties represents a contemporary approach to heterocyclic drug design. The synthesis of tetrazole derivatives underwent significant advancement with the development of catalyzed [3+2] cycloadditions between azides and nitriles, enabling efficient preparation of 5-substituted tetrazoles. Modern synthetic approaches to compounds like 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine often employ microwave-assisted synthesis and flow chemistry techniques to improve yields and regioselectivity, particularly in addressing the challenge of N1 versus N2 alkylation of the tetrazole ring [3] [7] [10].
Table 2: Historical Development of Brominated Heterocycles in Pharmaceuticals
Time Period | Key Developments | Representative Compounds | Therapeutic Applications |
---|---|---|---|
1950s-1970s | Bromine as synthetic handle; Discovery of tetrazole bioisosterism | 5-Bromo-2-aminopyridine precursors | Antibacterial agents; Early antihypertensives |
1980s-1990s | Recognition of halogen bonding; Tetrazole-containing antibiotics | Cefoperazone (1981), Latamoxef (1982) | Third-generation cephalosporins; β-lactam antibiotics |
2000s-2010s | Rational design of halogenated kinase inhibitors; Improved synthetic methodologies | Tedizolid intermediates (2000s), Itraconazole analogs | Antibacterials; Anticancer agents; Antifungals |
2020s-Present | Hybrid brominated heterocycles; Targeted covalent inhibitors | 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine derivatives | Kinase inhibitors; Angiogenesis modulators |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: